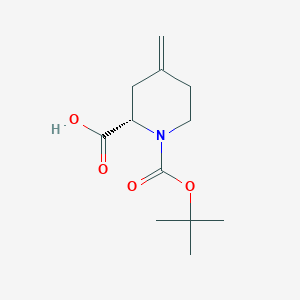
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone: is a chemical compound with the molecular formula C24H30O5Si and a molecular weight of 426.58 g/mol . It is a derivative of D-lyxono-1,4-lactone, modified with tert-butyldiphenylsilyl and isopropylidene groups. This compound is known for its applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-lyxono-1,4-lactone are protected using tert-butyldiphenylsilyl chloride and isopropylidene groups.
Reaction Conditions: The reactions typically occur in the presence of a base such as imidazole or pyridine, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Common Reagents and Conditions: Common reagents include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and bases like sodium hydride.
Wissenschaftliche Forschungsanwendungen
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone involves:
Vergleich Mit ähnlichen Verbindungen
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone can be compared with similar compounds:
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-ribonolactone: Similar in structure but derived from ribonolactone.
5-O-Tert-butyldiphenylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose: Another similar compound with slight structural differences.
Eigenschaften
Molekularformel |
C24H30O5Si |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
(3aS,6R,6aS)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C24H30O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-21H,16H2,1-5H3/t19-,20+,21+/m1/s1 |
InChI-Schlüssel |
DPXUCVYKYWELST-HKBOAZHASA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Kanonische SMILES |
CC1(OC2C(OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


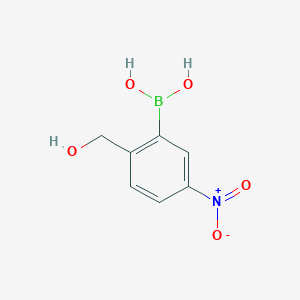
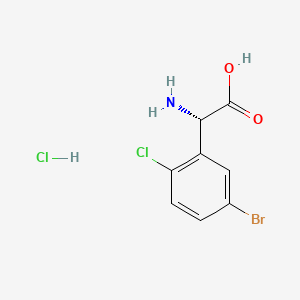
![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)

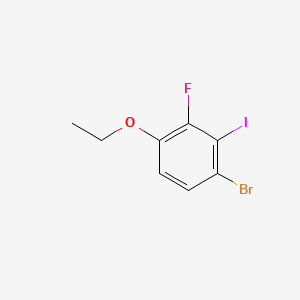

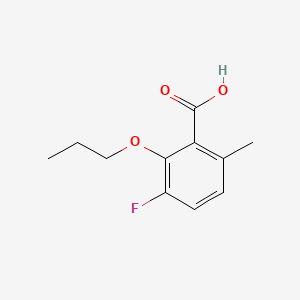
![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)


![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)
